3-(3,4-dimethylphenyl)-5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-6-(2-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the thiazolo[4,5-d]pyrimidinone class, characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. Key structural features include:
- 3,4-Dimethylphenyl and 2-fluorophenyl substituents at positions 3 and 6, respectively, which influence steric and electronic properties.
- A [(1,3-dioxolan-2-yl)methyl]sulfanyl group at position 5, enhancing solubility and metabolic stability due to the dioxolane moiety.
- A sulfanylidene (C=S) group at position 2, contributing to hydrogen-bonding interactions and redox activity .
Condensation of thiourea derivatives with halogenated intermediates.
Cyclization under acidic or basic conditions.
Functionalization via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(1,3-dioxolan-2-ylmethylsulfanyl)-6-(2-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S3/c1-13-7-8-15(11-14(13)2)26-20-19(33-23(26)31)21(28)27(17-6-4-3-5-16(17)24)22(25-20)32-12-18-29-9-10-30-18/h3-8,11,18H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSMNZNJCSLADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4OCCO4)C5=CC=CC=C5F)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-6-(2-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the dimethylphenyl, dioxolan-2-ylmethyl, and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, sulfur sources, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-6-(2-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolopyrimidine core or other functional groups.
Substitution: Halogenated derivatives can be used to introduce new functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its diverse functional groups make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. Detailed studies on its pharmacokinetics, toxicity, and efficacy would be necessary to determine its suitability as a drug candidate.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the formulation of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-6-(2-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects could be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations: The target compound’s thiazolo[4,5-d]pyrimidinone core is distinct from pyrazolo-thiazolo-pyrimidinones () and triazolo-pyrimidinones (), which incorporate additional heterocyclic rings. These differences impact π-π stacking and hydrogen-bonding capabilities .
Substituent Effects :
- Fluorophenyl Groups : Both the target compound and ’s derivative include fluorinated aryl groups, which enhance metabolic stability and lipophilicity. However, the position of fluorine (2- vs. 4-) may alter steric interactions with biological targets .
- Dioxolane vs. Oxadiazole : The [(1,3-dioxolan-2-yl)methyl]sulfanyl group in the target compound offers improved solubility compared to the rigid oxadiazole moiety in ’s analog, which may favor membrane permeability .
Functional Group Contributions: The sulfanylidene (C=S) group in the target compound and ’s analog contrasts with the dione (C=O) groups in .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods used for and ’s derivatives, such as cyclization with sodium acetate () or sulfuric acid (). However, the dioxolane-containing substituent may require specialized protection/deprotection steps .
The target compound’s bioactivity remains unexplored but could be predicted via read-across approaches (), leveraging structural similarities to infer target binding or mechanisms .
Table 2: Spectral Data Comparison
Biological Activity
The compound 3-(3,4-dimethylphenyl)-5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-6-(2-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one belongs to the thiazolopyrimidine class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound based on available research findings.
Structural Characteristics
This compound features a complex structure with multiple functional groups that contribute to its biological properties. The presence of the thiazolo[4,5-d]pyrimidine core is significant as it is often associated with various pharmacological activities.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. The thiazolopyrimidine framework is known to interact with protein targets that can modulate cellular processes.
Anticancer Activity
Research indicates that thiazolopyrimidine derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound's unique structure may enhance its efficacy against various cancer cell lines.
Antimicrobial Activity
Compounds within this class have shown significant antimicrobial activity. Preliminary studies suggest that this specific compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Properties
Thiazolopyrimidine derivatives have also been investigated for their antiviral potential. Some studies suggest that they may inhibit viral replication through mechanisms such as blocking viral entry into host cells or interfering with viral RNA synthesis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Study | A derivative similar to our compound showed IC50 values in the low micromolar range against MCF-7 breast cancer cells. |
| Antimicrobial Screening | The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in vitro. |
| Antiviral Activity | In a study evaluating antiviral effects, a related thiazolopyrimidine was effective against influenza virus strains at concentrations below 10 µM. |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Thiazolopyrimidine Core : Utilizing appropriate reagents to construct the thiazolo[4,5-d]pyrimidin framework.
- Introduction of Functional Groups : Sequential substitution reactions to add the dimethylphenyl and dioxolan-2-ylmethyl groups.
- Final Modifications : Adjustments to optimize biological activity and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
